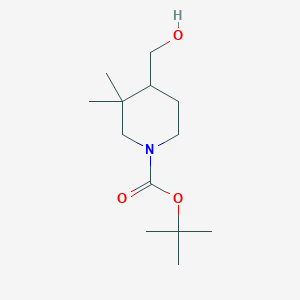
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside is a chemical compound with the molecular formula C26H23NO9 and a molecular weight of 493.46 g/mol . This compound is primarily used in the development of drugs targeted towards the research of diseases related to glycosylation. Its unique structure makes it a valuable tool in understanding and modulating carbohydrate-protein interactions .
Vorbereitungsmethoden
The synthesis of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside involves several steps. Typically, the preparation begins with the protection of the hydroxyl groups of mannopyranoside, followed by the introduction of the benzoyl and benzylidene groups. The final step involves the attachment of the 4-nitrophenyl group. The reaction conditions often include the use of solvents like chloroform, dichloromethane, and ethyl acetate, and the reactions are carried out under controlled temperatures .
Analyse Chemischer Reaktionen
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside has several scientific research applications:
Chemistry: It is used as a chiral building block and an intermediate in the preparation of various sugars.
Medicine: It is used in the development of drugs for diseases related to glycosylation.
Industry: The compound finds applications in the production of specialty biochemicals for proteomics research.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets, primarily proteins involved in glycosylation. The compound modulates carbohydrate-protein interactions, thereby affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside can be compared with similar compounds such as:
4,6-O-Benzylidene-methyl-α-D-glucopyranoside: This compound is also a chiral building block and an intermediate in the preparation of various sugars.
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside: This compound has a similar structure but includes additional acetyl groups, making it useful for different research applications.
The uniqueness of this compound lies in its specific structure, which makes it particularly valuable for studying and modulating carbohydrate-protein interactions .
Eigenschaften
Molekularformel |
C26H23NO9 |
|---|---|
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2 |
InChI-Schlüssel |
VNTMIDIVOUQVNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13899345.png)

![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13899358.png)
![Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate](/img/structure/B13899360.png)



![Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13899382.png)




